Benziodarone is a synthetic compound belonging to the class of benzofuran derivatives. It is primarily recognized for its pharmacological properties, particularly in the context of treating conditions related to protein misfolding diseases, such as transthyretin amyloidosis. The compound is characterized by its ability to selectively bind to transthyretin in human plasma, which is crucial for its therapeutic efficacy.
Benziodarone is derived from benzofuran, a bicyclic compound that consists of a fused benzene and furan ring. The compound can be classified under the category of pharmaceuticals and is noted for its potential applications in medicinal chemistry. Its structural modifications lead to various analogues that exhibit differing biological activities.
The synthesis of benziodarone typically involves several key steps:
Benziodarone possesses a complex molecular structure characterized by its benzofuran core. The molecular formula for benziodarone is C16H13BrO3, indicating the presence of bromine substituents that enhance its biological activity. The structural representation includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial orientation and electronic properties.
Benziodarone can participate in various chemical reactions:
The mechanism of action of benziodarone primarily involves its selective binding to transthyretin in human plasma. By stabilizing the tetrameric form of transthyretin, benziodarone prevents its misfolding and subsequent aggregation into amyloid fibrils, which are implicated in various diseases. This selective binding is crucial for its therapeutic efficacy in treating transthyretin amyloidosis .
Benziodarone has significant applications in scientific research, particularly in:
X-ray crystallographic analyses reveal that benziodarone occupies the T4-binding channel of TTR through a unique binding mode. The halogenated hydroxyphenyl ring sits at the channel entrance, while the benzofuran ring extends into the inner hydrophobic cavity. Critical interactions include:
This dual-anchor binding stabilizes the dimer-dimer interface, increasing the kinetic barrier against tetramer dissociation. Mutagenesis studies confirm that residues Ser117, Thr119, and Leu110 are indispensable for benziodarone’s binding affinity [1] [6].
Human plasma presents a challenging milieu for TTR stabilizers due to competition from albumin (∼600 µM) and other serum proteins. Benziodarone exhibits exceptional selectivity for TTR (∼5 µM in plasma) over albumin, as demonstrated by ex vivo competitive binding assays using fluorogenic probes (e.g., (E)-S-phenyl 3-(4-hydroxy-3,5-dimethylstyryl)benzothioate). Key findings include:
Table 1: Competitive Binding Efficacy in Human Plasma
Compound | Concentration (µM) | Residual Fluorescence (% Control) |
---|---|---|
Benziodarone | 20 | 10% |
4-Br-Benziodarone | 20 | 8% |
Tafamidis | 20 | 50% |
Unlike tafamidis, which binds in a "forward" orientation (phenol ring inward), benziodarone adopts a reverse binding mode:
This orientation optimizes steric and electronic complementarity with the T4 channel. The 4-iodo substituent contributes a binding energy of −2.3 kcal/mol, critical for kinetic stabilization [1].
Benziodarone’s efficacy surpasses current therapeutics in biochemical and pharmacokinetic studies:
Table 2: Stabilizer Potency in Plasma Kinetics
Compound | Concentration to Limit Dissociation to 10% (µM) |
---|---|
AG10 | 5.7 |
Benziodarone (4-Br) | 5.7 |
Tolcapone | 10.3 |
Tafamidis | 12.0 |
Diflunisal | 188 |
Benziodarone undergoes hepatic metabolism to 6-hydroxybenziodarone, which retains potent anti-amyloid activity:
This metabolite contributes significantly to benziodarone’s efficacy, ensuring sustained TTR stabilization even after hepatic processing.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7